molecular formula C18H23N3O3 B2477496 (NZ)-N-[3-(3,4-dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine CAS No. 341504-26-5

(NZ)-N-[3-(3,4-dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine

Cat. No.: B2477496
CAS No.: 341504-26-5
M. Wt: 329.4
InChI Key: KAWXEJCZJCOKMF-NDENLUEZSA-N
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Description

(NZ)-N-[3-(3,4-dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to interact with proteins such asPTPN1 , ALOX5 , ALOX15B , ALOX15 , and ALOX12 . These proteins play various roles in cellular processes, including signal transduction and inflammation.

Pharmacokinetics

Similar compounds have been found to have certain pharmacokinetic properties, such as solubility, logp values, and plasma protein binding rates . These properties can impact the bioavailability of the compound, influencing its absorption into the body, distribution within tissues, metabolism by enzymes, and excretion from the body.

Properties

IUPAC Name

(NZ)-N-[3-(3,4-dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-18(2)9-12(20-22)16-13(10-18)21(3)19-17(16)11-6-7-14(23-4)15(8-11)24-5/h6-8,22H,9-10H2,1-5H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWXEJCZJCOKMF-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=NO)C1)C(=NN2C)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=C(/C(=N\O)/C1)C(=NN2C)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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